Ceftolozane (sulfate)
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Overview
Description
Ceftolozane (sulfate) is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated urinary tract infections, intra-abdominal infections, and hospital-acquired bacterial pneumonia . Ceftolozane is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .
Preparation Methods
Ceftolozane is synthesized from 7-aminocephalosporanic acid (7-ACA). . This method ensures the production of high-quality ceftolozane and its intermediates. Industrial production methods focus on optimizing the synthesis and purification processes to achieve reproducibly high-quality pharmaceutically acceptable ceftolozane salts .
Chemical Reactions Analysis
Ceftolozane undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for ceftolozane due to its stable cephem core structure.
Common reagents and conditions used in these reactions include various beta-lactamase inhibitors, oxidizing and reducing agents, and specific solvents and catalysts to facilitate the reactions. The major products formed from these reactions are typically modified cephalosporins with enhanced antibacterial activity .
Scientific Research Applications
Ceftolozane (sulfate) has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
Mechanism of Action
Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the formation of cell walls, leading to bacterial cell lysis and death . The addition of tazobactam enhances ceftolozane’s activity by inhibiting beta-lactamases, enzymes that degrade beta-lactam antibiotics .
Comparison with Similar Compounds
Ceftolozane is similar to other cephalosporins like ceftazidime and ceftriaxone but has unique features that make it more effective against certain resistant bacteria . Unlike ceftazidime, ceftolozane has a modified side-chain at the 3-position of the cephem nucleus, which confers potent antipseudomonal activity . Additionally, the combination with tazobactam extends its activity to include most extended-spectrum beta-lactamase (ESBL) producers and some anaerobic species .
Similar compounds include:
Ceftazidime: Another cephalosporin with antipseudomonal activity but less effective against certain resistant strains.
Ceftriaxone: A broad-spectrum cephalosporin used for various bacterial infections but not as effective against Pseudomonas aeruginosa.
Ceftolozane’s unique structure and combination with tazobactam make it a valuable antibiotic for treating multidrug-resistant infections .
Properties
Molecular Formula |
C23H32N12O12S3 |
---|---|
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 |
InChI Key |
UJDQGRLTPBVSFN-TVNHLQOTSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
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